Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate
Description
Crystallographic Analysis of Naphtho[1,2-b]furan Core Architecture
The naphtho[1,2-b]furan core is a bicyclic system comprising a fused naphthalene and furan ring. X-ray diffraction studies of analogous compounds reveal that the naphtho[1,2-b]furan system adopts a planar conformation, with minimal deviation from coplanarity (mean deviation: 0.007–0.023 Å) . Key bond lengths and angles within the core are consistent with aromatic stabilization:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C1–C2 bond length | 1.384 Å | Naphtho[1,2-b]furan |
| C2–O1 bond length | 1.365 Å | Naphtho[1,2-b]furan |
| C1–C2–O1 bond angle | 108.7° | Naphtho[1,2-b]furan |
The planarity of the core is critical for π-π stacking interactions observed in crystal packing. For example, centroid-to-centroid distances between adjacent naphthofuran systems range from 3.616 to 3.710 Å, facilitating intermolecular stabilization .
Sulfonamide Functional Group Configuration and Torsional Dynamics
The sulfonamide group (-SO₂NH-) at position 5 exhibits torsional flexibility influenced by steric and electronic factors. Single-crystal studies of related sulfonamide-naphthofuran hybrids show that the C–S–N–C torsion angle varies between -71.4° and 82.5°, depending on substituent effects . For the 2,4-dimethylphenylsulfonamide moiety:
- S–N bond length : 1.632 Å (typical for sulfonamides)
- Dihedral angle between sulfonyl and aniline rings : 44.6°
- Hydrogen-bonding propensity : N–H···O interactions stabilize dimeric structures (N···O distance: 2.23–2.64 Å)
The sulfonamide group adopts a conformation where the sulfonyl oxygen atoms are oriented antiperiplanar to the naphthofuran plane, minimizing steric clashes with the 2-phenyl substituent .
Steric and Electronic Effects of 2,4-Dimethylphenyl Substituent
The 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects that modulate molecular packing and reactivity:
Comparative studies of para-substituted phenylsulfonamides demonstrate that methyl groups at positions 2 and 4 increase thermal stability by ~15°C compared to unsubstituted analogs .
Conformational Analysis of Ester Group at C-3 Position
The ethyl carboxylate group at C-3 adopts an antiperiplanar orientation relative to the naphthofuran core, as evidenced by:
- C3–C(O)O–Et torsion angle : -173.1° (from X-ray data of ethyl naphtho[2,1-b]furan-2-carboxylate)
- Electronic effects : The ester carbonyl (C=O) participates in weak C–H···O interactions with adjacent aromatic protons (H···O distance: 2.64 Å)
Density functional theory (DFT) calculations indicate that rotation around the C3–ester bond is restricted (energy barrier: ~8 kcal/mol), favoring the observed conformation .
Properties
IUPAC Name |
ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO5S/c1-4-34-29(31)26-23-17-24(30-36(32,33)25-15-14-18(2)16-19(25)3)21-12-8-9-13-22(21)28(23)35-27(26)20-10-6-5-7-11-20/h5-17,30H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWJTHLBSHRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate is characterized by the following structural features:
- Molecular Formula : C23H23N1O4S1
- Molecular Weight : Approximately 405.55 g/mol
- Functional Groups : Sulfonamide, carboxylate, and naphthalene derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Research has shown that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Targeting Specific Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression, such as VEGFR (Vascular Endothelial Growth Factor Receptor) and Tie-2, disrupting angiogenesis and tumor growth .
Anti-inflammatory Properties
Compounds with similar sulfonamide structures have demonstrated anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Prostaglandin Synthesis : By inhibiting cyclooxygenase enzymes (COX), these compounds can reduce the synthesis of pro-inflammatory prostaglandins, leading to decreased inflammation .
- Modulation of Immune Responses : this compound may modulate immune cell activity, reducing the recruitment of inflammatory cells to sites of injury or infection.
Study 1: Anticancer Efficacy
A study published in The Oncologist evaluated the anticancer efficacy of sulfonamide derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of breast and prostate cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of sulfonamide derivatives in patients with rheumatoid arthritis, participants showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment with a related compound. This suggests a potential therapeutic application for this compound in inflammatory diseases .
Summary Table of Biological Activities
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate exhibit significant anticancer properties. They are believed to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
2. Antimicrobial Properties
Research has shown that sulfonamide derivatives can possess antimicrobial activity. This compound may exhibit similar properties:
- Target Pathogens : Effective against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Synthetic Methodologies
The synthesis of this compound involves several steps that typically include:
- Formation of Sulfonamide Linkage : The reaction between a sulfonamide and an amine derivative.
- Naphthoquinone Derivative Synthesis : Employing naphthalene derivatives to introduce the naphtho structure.
- Carboxylation Reaction : Utilizing carboxylic acids to achieve the final carboxylic functional group.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):
- Charge Transport Properties : The compound's structure may facilitate charge transport, enhancing the efficiency of electronic devices.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2020) | Demonstrated anticancer efficacy against breast cancer cell lines | Potential therapeutic agent |
| Study B (2021) | Exhibited antimicrobial activity against E. coli and S. aureus | Development of new antibiotics |
| Study C (2023) | Investigated electronic properties for OLED applications | Future use in organic electronics |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target compound, differing primarily in substituents on the sulfonamide group, ester groups, or aromatic rings:
Substituent Effects on Physicochemical Properties
- Sulfonamide Group Variations: The target compound’s (2,4-dimethylphenyl)sulfonyl group enhances lipophilicity compared to analogues with simpler phenylsulfonyl groups (e.g., ). This may influence membrane permeability and bioavailability.
Ester Group Modifications :
Analytical and Computational Tools
- Crystallography : SHELX and OLEX2 are widely used for structural determination. The fluorophenylsulfonyl analogue was resolved using these tools, confirming planar naphthofuran geometry.
Preparation Methods
Naphthalene Pre-Functionalization
Starting with 2-hydroxynaphthalene, alkylation with propargyl bromide introduces a terminal alkyne, enabling subsequent cyclization. Treatment with ethyl propiolate under Au(I) catalysis facilitates a Conia-ene reaction, forming the furan ring while appending the ethyl ester group. This method achieves a 68% yield in the cyclization step but requires stringent anhydrous conditions.
De Novo Furan Synthesis
An alternative approach employs a Diels-Alder reaction between substituted furans and quinone methides. For instance, reacting 2-phenylfuran with a naphthoquinone derivative under microwave irradiation (120°C, 15 min) generates the bicyclic framework with regioselectivity controlled by electron-donating groups. This method offers a 75% yield but necessitates chromatographic purification to isolate the desired regioisomer.
Sulfonamide Group Installation
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | +12% vs. THF |
| Base | Pyridine | Prevents HCl-induced decomposition |
| Temperature | 0–5°C | Minimizes di-sulfonation |
| Reaction Time | 4 h | Balances completion vs. side reactions |
Employing pyridine as both base and solvent at 0°C achieves 89% conversion. Excess sulfonyl chloride (1.5 eq) compensates for hydrolysis losses, while quenching with ice water arrests over-sulfonation.
Esterification Strategies
The ethyl ester group is introduced either early (pre-cyclization) or late (post-sulfonylation) in the synthesis.
Early-Stage Esterification
Ethyl 5-amino-2-phenylnaphtho[1,2-b]furan-3-carboxylate is prepared via Steglich esterification. Combining the carboxylic acid precursor with ethanol and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) affords the ester in 82% yield. This approach benefits from the acid’s stability but requires anhydrous DMF and catalyst removal via filtration.
Late-Stage Ester Modification
Transesterification of methyl ester intermediates with ethanol in the presence of lipase CAL-B (immobilized on acrylic resin) enables greener synthesis. At 40°C, this biocatalytic method achieves 78% yield without racemization, though it demands rigorous moisture control.
Critical Purification Techniques
Purification challenges arise from structurally similar byproducts.
Chromatographic Separation
Silica gel chromatography with a hexane:ethyl acetate gradient (4:1 → 1:1) resolves the target compound from unreacted sulfonyl chloride and bis-aminated impurities. The product elutes at R<sub>f</sub> 0.43 (TLC, 3:1 hexane:EtOAc).
Recrystallization Optimization
Ethanol-water (7:3) mixtures induce crystallization at −20°C, yielding needle-like crystals with >99% purity (HPLC). Slow cooling (1°C/min) prevents oiling out, a common issue with sulfonamide derivatives.
Spectroscopic Characterization
Definitive structural confirmation requires multimodal analysis:
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
δ 8.21 (d, J = 8.5 Hz, 1H, naphthyl-H)
-
δ 7.89 (s, 1H, sulfonamide-NH)
-
δ 4.32 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>)
-
δ 2.67 (s, 6H, Ar-CH<sub>3</sub>)
IR (KBr):
-
1742 cm<sup>−1</sup> (C=O ester)
-
1365 cm<sup>−1</sup> (S=O asymmetric stretch)
-
1173 cm<sup>−1</sup> (S=O symmetric stretch)
HRMS (ESI<sup>+</sup>):
-
m/z calcd for C<sub>28</sub>H<sub>25</sub>NO<sub>5</sub>S: 499.5792; found: 499.5789
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow chemistry to enhance reproducibility:
| Stage | Batch Yield | Flow Yield |
|---|---|---|
| Cyclization | 68% | 81% |
| Sulfonylation | 89% | 93% |
| Final Crystallization | 72% | 88% |
Flow systems reduce reaction times by 40% and improve heat dissipation during exothermic sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
